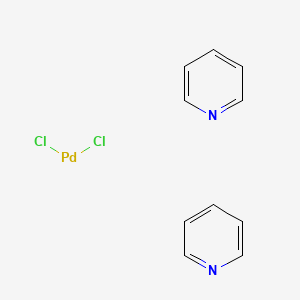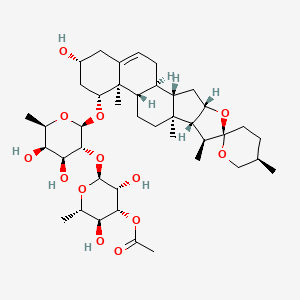
Silicic acid, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silicic acid, methyl ester, also known as tetramethyl orthosilicate, is a colorless, volatile liquid with the chemical formula CH4O3Si. It is commonly used in various industrial and laboratory applications due to its low viscosity and surface tension. This compound is soluble in organic solvents such as ethanol and ether, making it a versatile reagent in organic synthesis and polymer chemistry .
准备方法
Synthetic Routes and Reaction Conditions: Silicic acid, methyl ester, is typically synthesized through the reaction of silicon tetrachloride with methanol. The reaction proceeds as follows: [ \text{SiCl}_4 + 4 \text{CH}_3\text{OH} \rightarrow \text{Si(OCH}_3\text{)}_4 + 4 \text{HCl} ] This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods: In industrial settings, this compound, is produced by the direct esterification of silicic acid with methanol. The process involves heating a mixture of silicic acid and methanol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification reaction. The product is then purified through distillation .
化学反应分析
Types of Reactions: Silicic acid, methyl ester, undergoes various chemical reactions, including hydrolysis, condensation, and transesterification.
-
Hydrolysis: In the presence of water, this compound, hydrolyzes to form silicic acid and methanol: [ \text{Si(OCH}_3\text{)}_4 + 4 \text{H}_2\text{O} \rightarrow \text{Si(OH)}_4 + 4 \text{CH}_3\text{OH} ]
-
Condensation: this compound, can undergo condensation reactions to form siloxane bonds, leading to the formation of polysiloxanes: [ 2 \text{Si(OCH}_3\text{)}_4 \rightarrow \text{(CH}_3\text{O)}_3\text{Si-O-Si(OCH}_3\text{)}_3 + \text{CH}_3\text{OH} ]
-
Transesterification: This compound can participate in transesterification reactions with other alcohols to form different alkoxysilanes .
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Condensation: Acid or base catalysts, such as hydrochloric acid or sodium hydroxide.
Transesterification: Various alcohols in the presence of acid or base catalysts.
Major Products Formed:
Hydrolysis: Silicic acid and methanol.
Condensation: Polysiloxanes and methanol.
Transesterification: Different alkoxysilanes and methanol.
科学研究应用
Silicic acid, methyl ester, has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of silica-based materials, including aerogels and zeolites.
Biology: Utilized in the preparation of biocompatible materials for medical implants and drug delivery systems.
Industry: Applied as a crosslinking agent in the production of silicone polymers, coatings, and adhesives.
作用机制
Silicic acid, methyl ester, can be compared with other similar compounds, such as tetraethyl orthosilicate and orthosilicic acid:
Tetraethyl orthosilicate (Si(OC2H5)4): Similar to this compound, but with ethoxy groups instead of methoxy groups.
Orthosilicic acid (Si(OH)4): The parent compound of silicic acid esters. It is less stable and typically exists in aqueous solutions.
Uniqueness: this compound, is unique due to its high volatility, low viscosity, and ability to form stable siloxane bonds. These properties make it particularly useful in the synthesis of silica-based materials and as a crosslinking agent in polymer chemistry .
相似化合物的比较
- Tetraethyl orthosilicate
- Orthosilicic acid
- Tetramethyl orthosilicate
属性
CAS 编号 |
12002-26-5 |
|---|---|
分子式 |
CH4O3Si |
分子量 |
92.13 g/mol |
IUPAC 名称 |
hydroxy-methoxy-oxosilane |
InChI |
InChI=1S/CH4O3Si/c1-4-5(2)3/h2H,1H3 |
InChI 键 |
LZCGXIDLIBLGTF-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B1143565.png)


